2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
Overview
Description
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C7H7F3N2 and a molecular weight of 176.14 g/mol . It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a pyridine ring at the 3-position
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine typically involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetic acid and ammonia . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Scientific Research Applications
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The pyridine ring can engage in π-π interactions and hydrogen bonding, further contributing to its biological activity .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethylamine: This compound has a phenyl group instead of a pyridine ring, which affects its chemical reactivity and biological activity.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine:
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one:
These comparisons highlight the unique features of this compound, particularly its combination of a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWMBYANNAKARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656824 | |
Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-24-1 | |
Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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